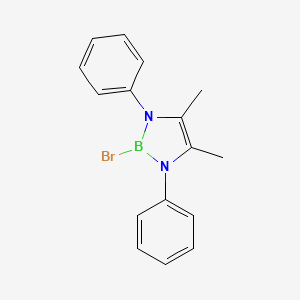
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole is a heterocyclic compound that contains both nitrogen and boron atoms within its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing bromine, methyl, and phenyl groups in the presence of a boron-containing reagent. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the boron atom.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with varying oxidation states of boron.
Wissenschaftliche Forschungsanwendungen
2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole has several scientific research applications, including:
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound’s structure allows for the development of potential therapeutic agents, particularly in the field of anti-cancer and anti-microbial research.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism by which 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the compound can form coordinate bonds with electron-rich sites on the target molecules, leading to changes in their activity or function. Additionally, the compound’s structure allows it to participate in various chemical reactions, further influencing its biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-Bromo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole include other diazaborole derivatives with different substituents on the nitrogen, boron, or phenyl groups. Examples include:
- 2-Chloro-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
- 2-Iodo-4,5-dimethyl-1,3-diphenyl-2,3-dihydro-1H-1,3,2-diazaborole
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which can influence its reactivity and potential applications. The presence of the bromine atom, in particular, allows for further functionalization through substitution reactions, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
64486-87-9 |
|---|---|
Molekularformel |
C16H16BBrN2 |
Molekulargewicht |
327.0 g/mol |
IUPAC-Name |
2-bromo-4,5-dimethyl-1,3-diphenyl-1,3,2-diazaborole |
InChI |
InChI=1S/C16H16BBrN2/c1-13-14(2)20(16-11-7-4-8-12-16)17(18)19(13)15-9-5-3-6-10-15/h3-12H,1-2H3 |
InChI-Schlüssel |
AARJQIKAUFKVAI-UHFFFAOYSA-N |
Kanonische SMILES |
B1(N(C(=C(N1C2=CC=CC=C2)C)C)C3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
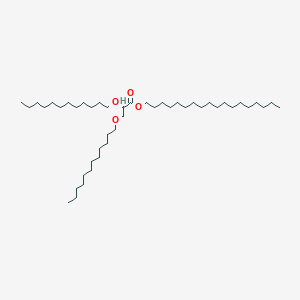
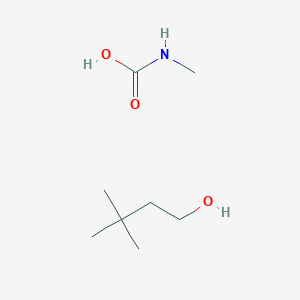

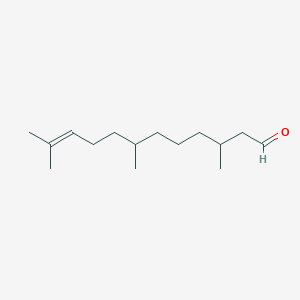

![Diethyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14494448.png)

![N-{[(3,4-Dimethoxyphenyl)sulfanyl]methyl}-3,4-dimethoxybenzamide](/img/structure/B14494456.png)
![1-Methoxy-2-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14494459.png)
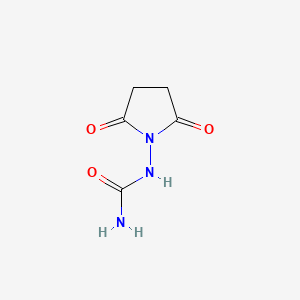

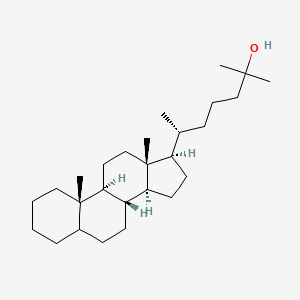
![5,7-Dimethyl-4H-cyclohepta[b]furan](/img/structure/B14494491.png)
